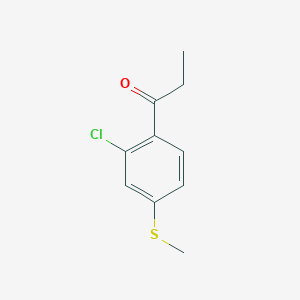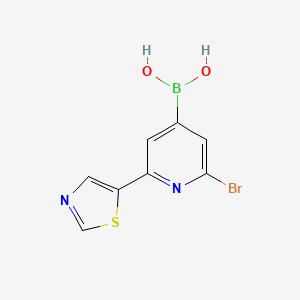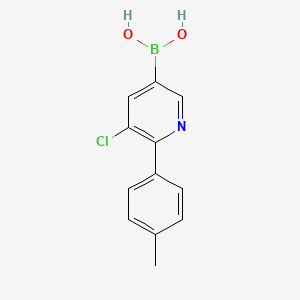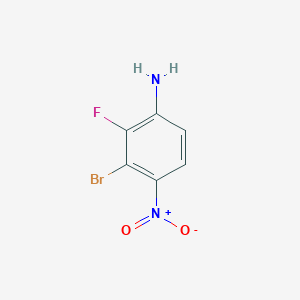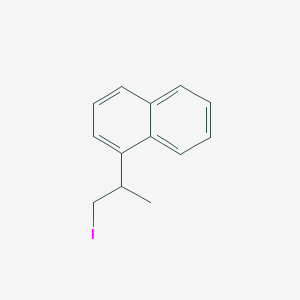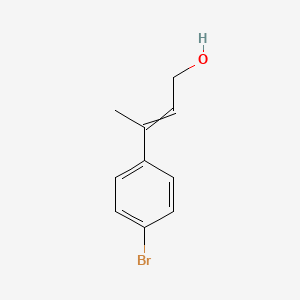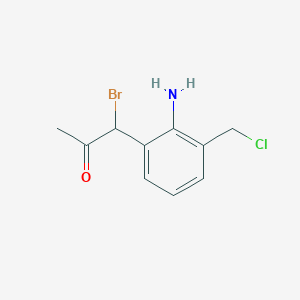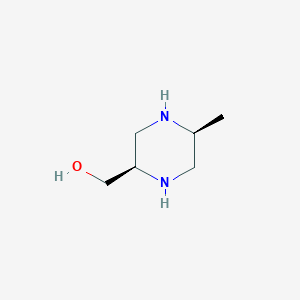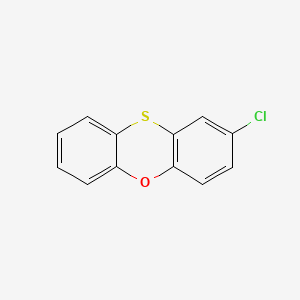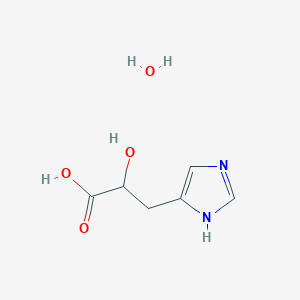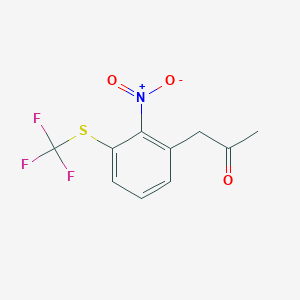
1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with the molecular formula C10H8F3NO3S and a molecular weight of 279.24 g/mol This compound is characterized by the presence of a nitro group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-(trifluoromethylthio)acetophenone using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The resulting nitro compound is then subjected to further reactions to introduce the propan-2-one moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functional group transformations. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethylthio group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Nitro-4-trifluoromethyl-phenyl)-propan-2-one: Similar structure but with a trifluoromethyl group instead of a trifluoromethylthio group.
1-(3-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with the nitro and trifluoromethylthio groups in different positions.
Uniqueness
1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific positioning of the nitro and trifluoromethylthio groups, which confer distinct chemical properties and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C10H8F3NO3S |
|---|---|
Poids moléculaire |
279.24 g/mol |
Nom IUPAC |
1-[2-nitro-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F3NO3S/c1-6(15)5-7-3-2-4-8(9(7)14(16)17)18-10(11,12)13/h2-4H,5H2,1H3 |
Clé InChI |
KZQQFYBCIRHAMT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C(=CC=C1)SC(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine; 2,3-Dihydro-2-methylbenzo[b][1,4]oxazine; 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14070966.png)
![4-[2-(4-Chlorophenyl)ethyl]benzonitrile](/img/structure/B14070970.png)

